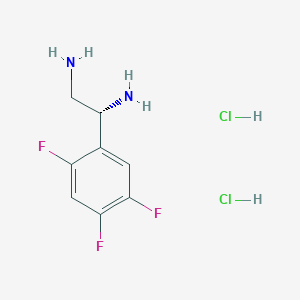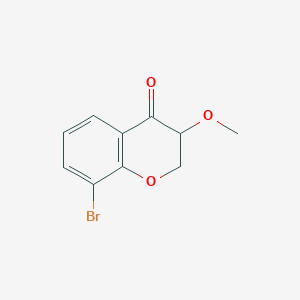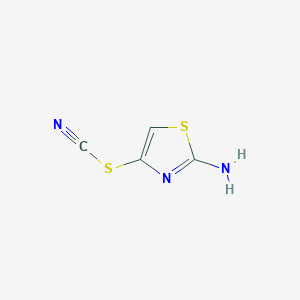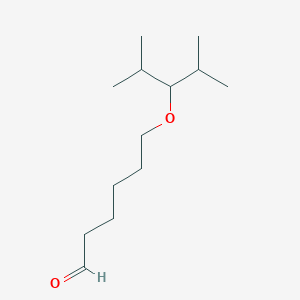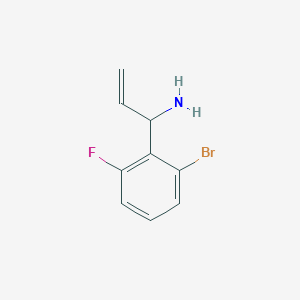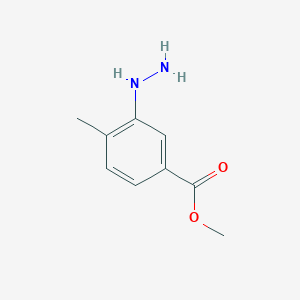
Methyl 3-hydrazinyl-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydrazinyl-4-methylbenzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid and contains both hydrazine and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydrazinyl-4-methylbenzoate can be synthesized through the reaction of 3-hydrazinyl-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction typically involves refluxing the mixture to facilitate esterification. Another method involves the reaction of 3-hydrazinyl-4-methylbenzoyl chloride with methanol under basic conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydrazinyl-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can react with the hydrazine group under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Alcohol derivatives.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
Methyl 3-hydrazinyl-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-hydrazinyl-4-methylbenzoate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydrazinylbenzoate
- Methyl 4-hydrazinylbenzoate
- Ethyl 3-hydrazinyl-4-methylbenzoate
Uniqueness
Methyl 3-hydrazinyl-4-methylbenzoate is unique due to the presence of both hydrazine and ester functional groups, which confer distinct reactivity and potential applications. Its methyl group also influences its chemical behavior and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 3-hydrazinyl-4-methylbenzoate |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-4-7(9(12)13-2)5-8(6)11-10/h3-5,11H,10H2,1-2H3 |
InChI Key |
FUZLJVNOIQNBML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13045495.png)


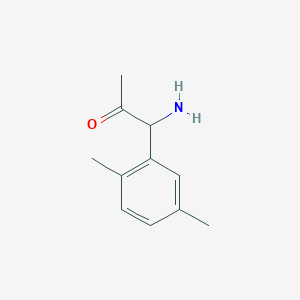
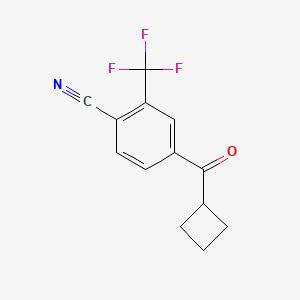
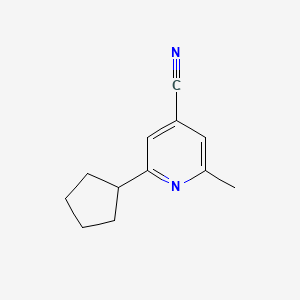
![2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide](/img/structure/B13045520.png)
